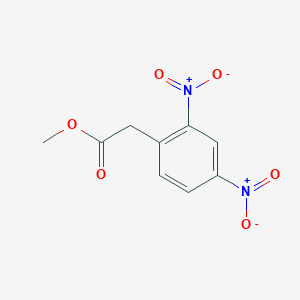

Methyl 2-(2,4-dinitrophenyl)acetate

Description

Significance in Organic Chemistry and Related Fields

The significance of Methyl 2-(2,4-dinitrophenyl)acetate in organic chemistry stems from the reactivity of its constituent parts. The dinitrophenyl group is a strong electron-withdrawing group, which influences the chemical properties of the entire molecule. This characteristic makes the compound a useful substrate for investigating nucleophilic substitution reactions.

Research has shown that the reaction of 2,4-dinitrophenyl acetate (B1210297) with hydrazine (B178648) in methanol (B129727) proceeds exclusively through the cleavage of the acyl-oxygen bond via a concerted mechanism. researchgate.net In contrast, reactions involving other 2,4-dinitrobenzene derivatives with hydrazine in various solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) can proceed through different mechanisms, where either the formation of a zwitterionic intermediate or the departure of the leaving group is the rate-determining step. researchgate.net

The study of acyl transfer reactions is another area where dinitrophenyl esters, such as 2,4-dinitrophenyl furoates, are valuable. These studies, which investigate the transfer of an acyl group from the dinitrophenyl leaving group to a nucleophile, are crucial for understanding reaction mechanisms in medicinal chemistry and natural product synthesis. mdpi.com For instance, research on the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates has revealed an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com

Table 1: Physicochemical Properties of Related Dinitrophenyl Compounds

| Property | 2,4-Dinitrophenyl acetate | 2-Methyl-4,6-dinitrophenyl acetate | 2,4-Dinitrophenol (B41442) |

| Molecular Formula | C8H6N2O6 nih.govnist.gov | C9H8N2O6 | C6H4N2O5 wikipedia.org |

| Molecular Weight | 226.14 g/mol nih.govnist.gov | Not specified | 184.107 g·mol−1 wikipedia.org |

| Melting Point | Not specified | 81.0 °C | 115.5 °C drugbank.com |

| Boiling Point | Not specified | 360 °C | Not specified |

| Water Solubility | Not specified | 6.71e-4 (unit not specified) | 2790 mg/L (at 20 °C) drugbank.com |

| pKa (acidic) | Not specified | 5.99 | 4.09 (at 25 °C) drugbank.com |

Historical Context of Dinitrophenyl Compounds in Mechanistic and Synthetic Studies

The broader family of dinitrophenyl compounds has a rich history in the development of organic chemistry. 2,4-Dinitrophenol (DNP), for example, was initially used in the manufacturing of explosives and as a pesticide. wikipedia.org Its biological activity, specifically its ability to uncouple mitochondrial oxidative phosphorylation, was discovered through accidental exposure of factory workers who subsequently lost weight. nih.gov This led to its use as an early weight-loss drug in the 1930s, though it was later banned for human consumption due to severe toxicity. wikipedia.orgnih.gov

From a chemical perspective, 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, became a cornerstone in qualitative organic analysis. Its reaction with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates serves as a classical test for the carbonyl functional group. ijsrst.comchemguide.co.uk The distinct melting points of these derivatives historically aided in the identification of unknown aldehydes and ketones. ijsrst.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

The synthesis of 2,4-dinitrophenylhydrazine itself, typically from 2,4-dinitrochlorobenzene and hydrazine sulfate, is a well-established procedure in organic synthesis. orgsyn.org The reactivity of the chlorine atom in 2,4-dinitrochlorobenzene, which is activated towards nucleophilic substitution by the two nitro groups, is a classic example of nucleophilic aromatic substitution. This fundamental understanding of the reactivity of dinitrophenyl compounds has paved the way for their use in more complex mechanistic and synthetic studies, including those involving esters like this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dinitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTANURMJHZJJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301523 | |

| Record name | methyl 2-(2,4-dinitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58605-12-2 | |

| Record name | Methyl 2,4-dinitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58605-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058605122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58605-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,4-dinitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Esterification of Dinitrophenylacetic Acid

The direct esterification of (2,4-Dinitrophenyl)acetic acid is a primary route to obtaining its methyl ester. While specific literature on the methyl esterification of this particular acid is not abundant, general methods for the esterification of carboxylic acids can be effectively applied. One such powerful and widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is known for its mild reaction conditions and its ability to facilitate the esterification of even sterically hindered carboxylic acids, proceeding at room temperature with high yields. organic-chemistry.org The process involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol, with DMAP accelerating the reaction and minimizing the formation of N-acylurea byproducts. organic-chemistry.org

Another approach involves the reaction of 2,4-dinitrophenyl acetate (B1210297) with a suitable nucleophile. For instance, the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727) has been studied, revealing that the reaction proceeds exclusively through acyl-oxygen scission via a concerted mechanism. researchgate.netresearchgate.net This indicates the lability of the ester bond and suggests that transesterification could be a viable synthetic route under specific conditions.

Furthermore, the synthesis of related esters, such as 2,4-D butyl ester, has been achieved by reacting 2,4-dichlorophenoxyacetic acid with n-butyl alcohol in the presence of sulfuric acid as a catalyst, with reflux and dehydration driving the reaction to completion with high yields. google.com This traditional acid-catalyzed esterification method could potentially be adapted for the synthesis of methyl 2-(2,4-dinitrophenyl)acetate.

Approaches to Structurally Related Dinitrophenyl Acetates

The synthesis of structurally related dinitrophenyl acetates provides valuable insights into the chemical behavior and reactivity of these compounds. These approaches often involve derivatization from common precursors like 2,4-dinitrophenol (B41442) or the construction of more complex molecules bearing the dinitrophenyl acetate moiety.

A notable example of a structurally complex dinitrophenyl acetate is 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate. This bioactive molecule was synthesized by reacting an aqueous solution of glyphosate (B1671968) with an aqueous solution of 2,4-dinitrophenol (DNP) in a 1:2 molar ratio. nih.gov The reaction was carried out at room temperature with stirring, and the pH was maintained at approximately 12 using sodium hydroxide (B78521). nih.gov This synthesis demonstrates the possibility of introducing the 2,4-dinitrophenyl group onto a pre-existing molecular scaffold.

2,4-Dinitrophenol serves as a key intermediate for the synthesis of various dinitrophenyl esters. A highly selective method for the synthesis of 2,4-dinitrophenol itself involves the nitration of phenol (B47542) with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, achieving yields as high as 80%. researchgate.netsciencemadness.org

Once obtained, 2,4-dinitrophenol can be esterified to produce a range of dinitrophenyl esters. For instance, the synthesis of 2,4-dinitrophenyl esters of palmitic acid has been achieved using the activated ester method with reagents like triethylamine (B128534) in chloroform. researchgate.net Another approach involves the use of acid chlorides. For example, 2,4-dinitrophenyl esters of propionic acid and caproic acid have been synthesized by reacting the corresponding acid chlorides with 2,4-dinitrophenol. researchgate.net These reactions highlight the versatility of 2,4-dinitrophenol as a precursor for various dinitrophenyl acetate analogs.

The synthesis of 1-methoxy-2,4-dinitrobenzene, a related intermediate, can be accomplished by stirring equimolar amounts of sodium dissolved in methanol with 1-chloro-2,4-dinitrobenzene (B32670) at room temperature, yielding pale yellow needles. researchgate.net

2,4-Dinitrophenylhydrazine (B122626) is a well-known reagent for the derivatization of aldehydes and ketones, forming characteristic colored precipitates of 2,4-dinitrophenylhydrazones. ijsrst.comijsrst.comncert.nic.in The synthesis of 2,4-dinitrophenylhydrazine itself can be achieved by reacting 2,4-dinitrochlorobenzene with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). orgsyn.orgyoutube.com

The preparation of 2,4-dinitrophenylhydrazone derivatives is a straightforward process. Typically, the carbonyl compound is dissolved in a suitable solvent like ethanol or methanol, and then a solution of 2,4-dinitrophenylhydrazine (Brady's reagent) is added. ijsrst.com The resulting hydrazone often precipitates out of the solution and can be purified by recrystallization. ijsrst.comyoutube.com This reaction is acid-catalyzed and is a classic method for the identification and characterization of aldehydes and ketones. ncert.nic.inresearchgate.net For example, the 2,4-dinitrophenylhydrazone derivative of acetophenone (B1666503) can be prepared by reacting acetophenone with 2,4-dinitrophenylhydrazine in an alcoholic solution containing hydrochloric acid. youtube.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any chemical synthesis. For esterification reactions, several parameters can be adjusted to achieve the best outcome.

In the context of synthesizing esters, studies have shown that factors such as catalyst concentration, reaction temperature, and the molar ratio of reactants significantly influence the reaction's efficiency. angolaonline.netijcce.ac.ir For instance, in the synthesis of biolubricants from palm fatty acid distillate, a D-optimal design was used to optimize the esterification process. The results indicated that the optimal conditions for the esterification of saturated fatty acids with trimethylolpropane (B17298) were a catalyst concentration of 5% sulfuric acid, a reaction time of 6 hours, and a temperature of 150°C, leading to a product yield of up to 93% with a selectivity of 99% for the tri-ester. tubitak.gov.tracademie-sciences.fr

Similarly, in the acid-catalyzed esterification of oleic acid with trimethylolpropane using p-toluenesulfonic acid as a catalyst, kinetic studies revealed that the optimal temperature range for the synthesis is between 105°C and 120°C, with a catalyst concentration of 1.5 wt.%. uctm.edu The use of microwave assistance has also been explored to enhance esterification reactions, with parameters like microwave power, catalyst concentration, methanol to acetic acid ratio, and reaction time being optimized. rsc.org

These examples demonstrate that a systematic approach to optimizing reaction conditions, often employing statistical methods like response surface methodology, can lead to significant improvements in both the yield and selectivity of the desired ester product. ijcce.ac.ir

Mechanistic Investigations of Reactions Involving Methyl 2 2,4 Dinitrophenyl Acetate and Its Analogs

Nucleophilic Acyl Transfer Reactions

Nucleophilic acyl transfer is a fundamental reaction class in organic chemistry. The reactions involving methyl 2-(2,4-dinitrophenyl)acetate are particularly illustrative due to the electron-withdrawing nature of the dinitrophenyl group, which activates the acyl carbon towards nucleophilic attack.

Kinetics and Mechanism with Oxygen Nucleophiles (Phenoxides)

The reactions of 2,4-dinitrophenyl acetate (B1210297) analogs with oxygen nucleophiles, specifically substituted phenoxides, have been kinetically investigated to elucidate their mechanisms. Studies on similar systems, such as the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates and 2,4-dinitrophenyl 5-substituted-2-thiophene carboxylates with 4-substituted phenoxides, reveal that these reactions follow second-order kinetics. mdpi.comresearchgate.net The data from these studies indicate an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.comresearchgate.net

Kinetic studies on the phenolysis of related thiocarbonates, such as O-methyl O-2,4-dinitrophenyl thiocarbonate (MDNPTOC) and O-phenyl O-2,4-dinitrophenyl thiocarbonate (PDNPTOC), also provide valuable insights. These reactions exhibit linear Brønsted-type plots with slopes (β) of 0.27 and 0.28, respectively. nih.gov These small β values are consistent with a stepwise mechanism where the formation of an anionic tetrahedral intermediate (T⁻) is the rate-determining step. nih.gov

| Substrate Analog | Nucleophile | β | β | Proposed Mechanism | Rate-Determining Step |

| 2,4-Dinitrophenyl 5-substituted-2-furoates | 4-Substituted Phenoxides | 0.81 - 0.84 | -2.24 to -2.50 | Addition-Elimination | Nucleophilic Attack |

| 2,4-Dinitrophenyl 5-substituted-2-thiophene carboxylates | 4-Substituted Phenoxides | 0.74 - 0.83 | -2.34 to -2.92 | Addition-Elimination | Nucleophilic Attack |

| O-Methyl O-2,4-dinitrophenyl thiocarbonate | Phenols | 0.27 | N/A | Stepwise | Formation of T⁻ |

| O-Phenyl O-2,4-dinitrophenyl thiocarbonate | Phenols | 0.28 | N/A | Stepwise | Formation of T⁻ |

Kinetics and Mechanism with Nitrogen Nucleophiles (Amines, Hydroxylamines)

The reactions of this compound and its analogs with nitrogen nucleophiles, such as amines and hydroxylamines, have been extensively studied to understand the nuances of their reaction mechanisms.

A central point of investigation in the aminolysis of 2,4-dinitrophenyl acetate analogs is the distinction between a stepwise mechanism, which involves a tetrahedral intermediate, and a concerted mechanism, where bond formation and bond breaking occur simultaneously. nih.gov The mechanism can be influenced by factors such as the basicity of the amine, the nature of the leaving group, and the solvent. mdpi.comeijas.comresearchgate.net

For many reactions of 2,4-dinitrophenyl esters with secondary alicyclic amines, a stepwise mechanism is favored. mdpi.comresearchgate.net This is often evidenced by a downward curvature in the Brønsted-type plot, which indicates a change in the rate-determining step. mdpi.comresearchgate.net However, in some cases, such as the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727), a concerted mechanism is proposed. eijas.comresearchgate.netsdbindex.com The change from a 2,4-dinitrophenoxide to a more nucleofugal 2,4,6-trinitrophenoxide leaving group can also shift the mechanism from stepwise to concerted by destabilizing the tetrahedral intermediate. arkat-usa.org

The stability of T± is influenced by several factors. For instance, changing the leaving group from a 2,4-dinitrophenoxy group to a 2,4,6-trinitrophenoxy group greatly destabilizes the intermediate. nih.gov Similarly, secondary alicyclic amines tend to destabilize T± relative to pyridines. nih.gov The nature of the atom in the leaving group also plays a role; substituting an oxygen atom for a sulfur atom in the tetrahedral intermediate can destabilize the species. nih.gov

A shift in the rate-determining step is often observed as the basicity of the nucleophilic amine changes. mdpi.comresearchgate.net For highly basic amines, the breakdown of the tetrahedral intermediate is often the RDS, while for less basic amines, the formation of the intermediate is rate-limiting. researchgate.net This change is a hallmark of a stepwise process and is a key piece of evidence for the existence of the tetrahedral intermediate. mdpi.com In contrast, for reactions with phenoxides, the nucleophilic attack itself is typically the rate-determining step. mdpi.comresearchgate.net

Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the nucleophile, are a powerful tool for elucidating reaction mechanisms. researchgate.netnih.govresearchgate.net For the reactions of 2,4-dinitrophenyl acetate and its analogs with amines, the shape of the Brønsted plot provides significant mechanistic information.

A linear Brønsted plot is often indicative of a concerted mechanism or a stepwise mechanism where the rate-determining step does not change over the series of nucleophiles studied. nih.gov The slope of this line, the Brønsted coefficient (β), gives an indication of the degree of bond formation in the transition state. For example, the reactions of 2,4,6-trinitrophenyl methyl carbonate and 2,4,6-trinitrophenyl acetate with secondary alicyclic amines show linear Brønsted plots with β values of 0.36 and 0.41, respectively, consistent with a concerted mechanism. nih.gov The reaction of 2,4-dinitrophenyl acetate with hydroxylamine (B1172632) and its derivatives also yields a linear Brønsted plot with a βNU of 0.86. researchgate.net

Conversely, a curved or biphasic Brønsted plot is a strong indicator of a stepwise mechanism with a change in the rate-determining step. researchgate.netuc.clrsc.org This curvature arises because at low amine basicity, the rate is determined by the attack of the amine (k₁), while at high amine basicity, the rate is determined by the expulsion of the leaving group from the tetrahedral intermediate (k₂). researchgate.net For the reaction of an analog, methyl 4-nitrophenyl carbonate, with secondary alicyclic amines, a biphasic Brønsted plot is observed with slopes of β₁ = 0.3 and β₂ = 1.0, and a curvature centered at pKa⁰ = 9.3. researchgate.net Similarly, the aminolysis of 2,4-dinitrophenyl thiolacetate shows non-linear Brønsted plots, with the center of curvature at pKa⁰ = 8.9 for alicyclic amines and 6.6 for pyridines. uc.clrsc.org

| Substrate / Analog | Nucleophile | Brønsted Plot Shape | β value(s) | Inferred Mechanism |

| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | Biphasic | β₁ = 0.3, β₂ = 1.0 | Stepwise |

| 2,4,6-Trinitrophenyl methyl carbonate | Secondary Alicyclic Amines | Linear | 0.36 | Concerted |

| 2,4,6-Trinitrophenyl acetate | Secondary Alicyclic Amines | Linear | 0.41 | Concerted |

| 2,4-Dinitrophenyl acetate | Hydroxylamine derivatives | Linear | 0.86 | Stepwise (later transition state) |

| 2,4-Dinitrophenyl thiolacetate | Alicyclic Amines | Non-linear | pK | Stepwise |

| 2,4-Dinitrophenyl thiolacetate | Pyridines | Non-linear | pK | Stepwise |

Effects of Substituent Electronic Properties and Steric Hindrance

The reactivity of this compound and its analogs in nucleophilic substitution reactions is profoundly influenced by the electronic properties and steric bulk of substituents, both on the aromatic ring and on the attacking nucleophile. The two nitro groups on the phenyl ring are strongly electron-withdrawing, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comminia.edu.eg These effects have been systematically studied using various analogs to elucidate reaction mechanisms.

Electronic Effects:

Substituents on an aromatic ring can donate or withdraw electron density through inductive and resonance effects. minia.edu.eg Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase electron density, deactivating the ring towards nucleophiles. minia.edu.eglibretexts.org

In studies of SNAr reactions involving analogs like 2,4-dinitrophenyl ethers, the electronic nature of substituents on the nucleophile (e.g., substituted anilines) and on the non-leaving group part of the substrate has a significant impact. For instance, in the reaction of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, the reaction proceeds via both a base-catalyzed and an uncatalyzed pathway. The electronic effects of substituents on the aniline (B41778) ring are more pronounced for the base-catalyzed pathway. Similarly, in the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, the rate of reaction is sensitive to the electronic properties of the substituent on the furoate ring and the phenoxide nucleophile. mdpi.com Strongly electron-withdrawing substituents on the acyl group enhance the reaction rate. mdpi.com

The table below summarizes the general electronic effects of common substituents.

| Effect Type | Substituent Group Examples | Impact on Aromatic Ring | Effect on SNAr Reactivity |

| Electron-Donating (Activating for Electrophilic Sub.) | -NH₂, -OH, -OR, -Alkyl | Increases electron density | Deactivating |

| Electron-Withdrawing (Deactivating for Electrophilic Sub.) | -NO₂, -CN, -CO₂R, -CF₃, Halogens | Decreases electron density | Activating |

Steric Hindrance:

Steric hindrance refers to the obstruction of a reaction pathway due to the size of atoms or groups near the reaction center. chemistrysteps.com In the context of SNAr reactions, bulky substituents on either the substrate or the nucleophile can hinder the approach of the nucleophile to the electrophilic carbon atom, thereby slowing down the reaction rate. numberanalytics.comresearchgate.net

This effect is clearly demonstrated in reactions with substituted anilines. While substituents at the 3- or 4-positions of the aniline ring have minimal steric impact, bulky alkyl groups at the 2-position (ortho position) can cause significant reductions in reactivity. For example, in the reaction with 2,6-dimethylaniline, steric hindrance is so pronounced that the reaction proceeds entirely through the uncatalyzed pathway.

A dramatic example of steric hindrance is seen when comparing the reactivity of aniline with N-methylaniline in reactions with phenyl 2,4,6-trinitrophenyl ethers. The addition of a single methyl group to the nitrogen atom in N-methylaniline reduces the reaction rate constant by a factor of 10⁵ compared to aniline. rsc.org This substantial decrease is attributed to increased steric hindrance during both the formation of the intermediate complex and the subsequent proton transfer step. researchgate.netrsc.org

The impact of steric bulk on the nucleophile has also been observed in reactions with alkoxides. Less hindered nucleophiles like methoxide (B1231860) react more readily with substrates like 2,4-dinitrochlorobenzene than bulkier nucleophiles such as tert-butoxide. numberanalytics.com

The following table illustrates the impact of steric hindrance on reaction rates for analogs of this compound.

| Reactants | Key Structural Feature | Observation | Reference |

| 2,4-Dinitrophenyl ether + 2,6-dimethylaniline | Bulky ortho-substituents on nucleophile | Significant reduction in reactivity; reaction flux shifts to uncatalyzed pathway. | |

| Phenyl 2,4,6-trinitrophenyl ether + N-methylaniline | Methyl group on nucleophilic nitrogen | Rate constant is 100,000 times lower than with aniline. | researchgate.netrsc.org |

| 2,4-Dinitrochlorobenzene + tert-butoxide | Bulky nucleophile | Reduced reactivity compared to smaller methoxide nucleophile. | numberanalytics.com |

In some cases, electronic effects can override steric effects. For instance, a 2-fluoro substituent on an aniline nucleophile, despite its position, primarily exerts a strong inductive electron-withdrawing effect that dominates its steric influence.

Other Reaction Pathways and Transformations

Beyond standard SNAr reactions, this compound and its analogs can participate in other notable transformations. These alternative pathways often depend on the nature of the nucleophile, the solvent, and the specific structure of the ester.

One significant alternative pathway involves the site of nucleophilic attack on the ester. While many reactions of phenyl esters involve nucleophilic attack at the aromatic carbon (aryl-oxygen cleavage), attack at the carbonyl carbon (acyl-oxygen cleavage) is also possible. researchgate.net The hydrazinolysis of 2,4-dinitrophenyl acetate in methanol, for instance, proceeds exclusively through acyl-oxygen scission via a concerted mechanism. researchgate.neteijas.comresearchgate.net This results in the formation of 2,4-dinitrophenol (B41442) and acetyl hydrazide. researchgate.net The regioselectivity between these two cleavage pathways is influenced by factors such as the basicity of the leaving group and the potential for intramolecular hydrogen bonding in the transition state. eijas.comresearchgate.net

Another interesting transformation has been observed during the synthesis of related compounds. In an efficient one-pot synthesis of methyl 2,2-bis(2,4-dinitrophenyl)ethanoate, 1-chloro-2,4-dinitrobenzene (B32670) is reacted with methyl 3-oxobutanoate in the presence of triethylamine (B128534). nih.gov During this reaction, the acetyl group of the methyl 3-oxobutanoate is cleaved off, leading to the formation of the bis-substituted product. nih.gov This demonstrates a transformation where the initial beta-ketoester is significantly altered, going beyond a simple substitution to involve bond cleavage and the formation of a new carbon-carbon bond at the alpha-position of the acetate moiety.

Furthermore, compounds like this compound can serve as precursors for creating derivatives used in other applications. For example, 2,4-dinitrophenyl derivatives, which are often yellow, orange, or red solids, are classically used for the characterization of aldehydes and ketones. ncert.nic.in

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For Methyl 2-(2,4-dinitrophenyl)acetate, both ¹H and ¹³C NMR provide critical data for confirming its molecular framework.

In the ¹H NMR spectrum, the protons of the methyl group of the acetate (B1210297) moiety typically show a singlet peak around 2.1 ppm. The methoxy (B1213986) protons of the ester group also present as a singlet, but are shifted downfield to approximately 3.7 ppm due to the deshielding effect of the adjacent oxygen atom. The aromatic protons on the dinitrophenyl ring exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the strong electron-withdrawing effects of the two nitro groups.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The methyl carbon of the acetate group is expected to resonate at a lower chemical shift, while the methoxy carbon will appear further downfield. The carbonyl carbon of the ester group characteristically appears at a much higher chemical shift, often in the range of 160-180 ppm. The aromatic carbons show distinct signals in the aromatic region of the spectrum, with the carbons bearing the nitro groups being significantly deshielded.

¹H NMR Spectroscopic Data

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (Acetate) | ~2.1 | Singlet |

| Methoxy (Ester) | ~3.7 | Singlet |

| Aromatic | 7.0 - 9.0 | Multiplet |

¹³C NMR Spectroscopic Data

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (Acetate) | Varies |

| Methoxy (Ester) | Varies |

| Aromatic | Varies |

| Carbonyl (Ester) | ~160 - 180 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the functional groups present in this compound and to understand its electronic transitions.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed in the region of 1735-1750 cm⁻¹. The presence of the nitro groups (NO₂) is confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1530-1550 cm⁻¹ and another for the symmetric stretching vibration around 1340-1360 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ range. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The dinitrophenyl group is a strong chromophore, and its presence leads to characteristic absorption maxima (λmax) in the UV-Vis spectrum. The electronic transitions are influenced by the solvent used for the analysis.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1735 - 1750 |

| Asymmetric NO₂ Stretch | 1530 - 1550 |

| Symmetric NO₂ Stretch | 1340 - 1360 |

| C-O Stretch | 1000 - 1300 |

| Aromatic C-H Stretch | >3000 |

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of a compound, which can provide valuable structural information. The molecular weight of this compound is 240.17 g/mol . molbase.comchemicalbook.combiosynth.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Electron ionization (EI) is a common technique used in MS, which can cause the molecular ion to fragment in predictable ways.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the acyl group (-COCH₃). For this specific compound, fragmentation may also involve the nitro groups. For instance, the loss of a nitro group (NO₂) would result in a fragment ion with a corresponding decrease in m/z. Detailed analysis of the fragmentation pattern can help to piece together the structure of the molecule. For example, a prominent peak might be observed due to the formation of a stable acylium ion. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Applications in Advanced Organic Synthesis and Material Science

Role as Synthetic Intermediates in Complex Molecule Construction

The structure of methyl 2-(2,4-dinitrophenyl)acetate makes it a useful synthetic intermediate for the construction of more elaborate molecules. The presence of the dinitrophenyl ring and the ester functionality allows for a variety of chemical transformations.

One notable application is its use as a precursor in the synthesis of methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. nih.gov This more complex molecule has been identified for its use in applications such as photodegradable aqueous inks and analytical detections. nih.gov The synthesis involves the reaction of a compound like 1-chloro-2,4-dinitrobenzene (B32670) with a derivative of methyl acetate (B1210297), highlighting the role of dinitrophenyl compounds in building larger, functional molecules. nih.gov For instance, a reported synthesis method for methyl 2,2-bis(2,4-dinitrophenyl)ethanoate involves reacting 1-chloro-2,4-dinitrobenzene with ethyl 2,4-dinitrophenylacetate in the presence of a base, yielding the desired product. nih.gov Another efficient, one-pot synthesis has been developed by reacting 1-chloro-2,4-dinitrobenzene with methyl 3-oxobutanoate in the presence of triethylamine (B128534). nih.gov

The reactivity of the active methylene (B1212753) group (the CH₂ group adjacent to the carbonyl and the phenyl ring) also allows for its participation in forming new carbon-carbon bonds, a fundamental process in constructing complex organic scaffolds. Furthermore, derivatives of this compound can be used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. clockss.orgclockss.org

Development of Functional Materials and Sensors (e.g., Colorimetric Sensors, Organic Electronics)

The unique electronic and structural properties of the dinitrophenyl moiety are harnessed in the development of advanced functional materials and chemical sensors.

Colorimetric Sensors: Derivatives of the 2,4-dinitrophenyl group are extensively used in the creation of colorimetric sensors, particularly for anion detection. researchgate.netmdpi.com The acidic N-H proton of a 2,4-dinitrophenylhydrazone, a derivative formed from a condensation reaction, can act as a hydrogen-bond donor. researchgate.netmdpi.com When this sensor molecule binds with an anion (like acetate, fluoride (B91410), or cyanide), it can lead to deprotonation or a change in the intramolecular charge transfer (ICT), resulting in a distinct color change visible to the naked eye. researchgate.netmdpi.comnih.gov

For example, various receptors based on 2,4-dinitrophenylhydrazone have been synthesized and show high affinity and selectivity for anions like acetate (CH₃COO⁻) and fluoride (F⁻) in organic media. researchgate.netnih.gov The interaction causes a significant shift in the UV-Vis absorption spectrum, which is responsible for the color change. mdpi.comeurjchem.com These sensors are valued for their low cost, simplicity, and the ability to provide immediate qualitative results without complex instrumentation. mdpi.com

Functional Materials: The downstream product, methyl 2,2-bis(2,4-dinitrophenyl)ethanoate, has been utilized in the formulation of photodegradable aqueous inks. nih.gov This application takes advantage of the photochemical properties of the dinitrophenyl groups, which can be engineered to break down upon exposure to light.

While there is no direct report of this compound being used in organic electronics, the broader class of organic molecules with extended π-conjugated systems and electron-withdrawing groups is central to this field. researchgate.net Such molecules are the building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The dinitrophenyl group, with its defined electronic properties, is a component that can be incorporated into larger, more complex molecules designed for these applications.

Biological Activities and Bio Applications of Dinitrophenyl Acetate Derivatives Excluding Dosage Information

Antimicrobial and Antifungal Activity Studies

The search for new antimicrobial and antifungal agents is a continuous effort in scientific research. In this context, various derivatives of dinitrophenyl acetate (B1210297) have been evaluated. Studies have shown that the antimicrobial and antifungal efficacy of these compounds is significantly influenced by their molecular structure. nih.gov Minor structural changes can lead to substantial differences in their biological activity. nih.gov

Research on a broad series of diarylamidine derivatives demonstrated that the presence and positioning of amidino groups, the nature of the central bridge linking the aryl moieties, and the type of aryl residues are crucial for their antifungal and antibacterial properties. nih.gov Similarly, studies on other nitrogen-containing heterocyclic compounds, such as 1,4-dihydropyridine (B1200194) derivatives, have shown moderate activity against certain bacterial strains. chemrxiv.org

The antifungal and antibacterial activities of metabolites from fungi, such as Diaporthe schini, have also been investigated. Extracts from this fungus have shown significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida krusei. nih.gov Furthermore, derivatives of xanthinyl-7-acetic and xanthinyl-8-thioacetic acids have been studied for their activity against S. aureus, E. coli, P. aeruginosa, and C. albicans, with the activity being dependent on the molecule's structure. zsmu.edu.ua

Table 1: Antimicrobial and Antifungal Activity of Selected Compound Classes

| Compound Class | Target Organisms | Key Findings | Reference |

| Diarylamidine Derivatives | Bacteria, Fungi | Activity depends on the presence and position of amidino groups and the nature of the aryl moieties. | nih.gov |

| 1,4-Dihydropyridine Derivatives | Streptococcus sanguinis, Streptococcus mitis, Lactobacillus paracasei | Moderate antibacterial activity observed for some derivatives. | chemrxiv.org |

| Diaporthe schini Metabolites | Staphylococcus epidermidis, Staphylococcus aureus, Enterobacter aerogenes, Klebsiella pneumoniae, Candida krusei | Extracts showed great inhibitory action against a range of bacteria and a fungus. | nih.gov |

| Xanthinyl Acetic Acid Derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Antimicrobial and antifungal activity is structure-dependent. | zsmu.edu.ua |

Herbicidal Properties and Plant Protection Applications

Methyl 2-(2,4-dinitrophenyl)acetate and its related compounds have been explored for their potential use in agriculture as herbicides. Their mechanism of action and effects on both target weeds and beneficial soil microorganisms are key areas of this research.

Inhibition of Amine Uptake and Protein Synthesis in Plants

Dinitroaniline herbicides are known to act as microtubule inhibitors, targeting tubulin proteins in plants. researchgate.net This disruption of microtubule formation interferes with cell division and elongation, leading to the death of susceptible plants. Additionally, some research has focused on the inhibition of plant amine oxidases by various diamine derivatives, which can modulate the catabolism of polyamines, essential molecules for plant growth and development. nih.gov

Comparative Studies with Commercial Herbicides

Research has been conducted to compare the efficacy and environmental impact of new herbicidal compounds with established commercial herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid). nih.govwikipedia.org For instance, precursors of herbicidal ionic liquids containing 2,4-D and MCPA moieties have been shown to exhibit lower toxicity towards certain soil bacteria compared to their commercial counterparts. nih.gov Synthetic auxin herbicides, a class that includes 2,4-D, are widely used for controlling broadleaf weeds in grass crops. researchgate.net

Effects on Plant Growth-Promoting Rhizobacterial Strains

The application of herbicides can have unintended consequences on beneficial soil microorganisms, such as plant growth-promoting rhizobacteria (PGPR). These bacteria play a crucial role in enhancing plant growth and health. nih.govplos.org Studies have investigated the toxicity of herbicides towards PGPR strains like Pseudomonas putida. nih.gov Research indicates that the use of PGPR can improve plant growth, nutrient uptake, and yield in various crops. mdpi.comresearchgate.net For example, inoculation with specific PGPR strains has been shown to significantly increase shoot length, biomass, and nutrient content in tomato plants. nih.gov Furthermore, the combined application of PGPR and other substances, like silicon dioxide nanoparticles, can have synergistic effects in ameliorating plant stress. nih.gov

Antioxidant Activity of Derivatives

The antioxidant potential of dinitrophenyl derivatives has been a subject of interest. A study on a ligand derived from 2,4-dinitrophenylhydrazine (B122626) and its metal complexes revealed significant antioxidant activity. researchgate.net The study, which utilized the DPPH radical scavenging assay, found that the ligand itself exhibited higher antioxidant potential than its corresponding metal complexes with Cr(III), Zn(II), Pb(II), and Mn(II). researchgate.net The order of scavenging activity was determined to be ligand > Zn(II) > Cr(III) > Pb(II) > Mn(II). researchgate.net

Another study focused on the antioxidant effects of the ethyl acetate fraction from Kaempferia galanga. This fraction demonstrated potent radical scavenging activity against both DPPH and ABTS radicals. mdpi.com In cellular and in vivo models, it was shown to decrease reactive oxygen species (ROS) production, reduce mitochondrial damage, and enhance the activity of antioxidant enzymes. mdpi.com

Table 2: DPPH Radical Scavenging Activity of a 2,4-Dinitrophenylhydrazine-derived Ligand and its Metal Complexes

| Compound | Inhibition % |

| Ligand (CPA) | 75.84 |

| Zn(II) Complex | 73.40 |

| Cr(III) Complex | 70.52 |

| Pb(II) Complex | 58.06 |

| Mn(II) Complex | 55.01 |

| Ascorbic Acid (Standard) | 85.54 |

Data sourced from a study on the antioxidant activity of a ligand derived from 2,4-dinitrophenylhydrazine and its metal complexes. researchgate.net

Enzyme Substrate Studies (e.g., Esterases, Lipases)

Dinitrophenyl acetate derivatives, particularly p-nitrophenyl acetate (p-NPA), are commonly used as substrates in assays for measuring the activity of esterases and lipases. nih.govnih.gov These enzymes catalyze the hydrolysis of ester bonds.

Studies have shown that various enzymes, including carbonic anhydrase, phospholipases, and lipases, can process and hydrolyze substrates like 4-nitrophenyl acetate. nih.gov The efficiency of this hydrolysis is highly dependent on the lipophilicity of the substrate. nih.gov For instance, carbonic anhydrase has been shown to effectively hydrolyze 4-nitrophenyl acetate. nih.gov The presence of certain salts, such as ammonium (B1175870) sulfate, can also influence the hydrolysis of p-NPA and affect the accuracy of lipase/esterase activity assays. nih.gov The rate of hydrolysis can be influenced by factors like temperature and the concentration of ammonium ions. nih.gov

Table 3: Enzyme Activity with Nitrophenyl-based Substrates

| Enzyme | Substrate | Key Findings | Reference |

| Carbonic Anhydrase | 4-Nitrophenyl acetate | Released a significant amount of 4-nitrophenol, indicating hydrolytic activity. | nih.gov |

| Phospholipases | 4-Nitrophenyl acetate | Showed lower activity compared to carbonic anhydrase. | nih.gov |

| Lipases (LPL and LPC) | 4-Nitrophenyl acetate | Demonstrated activity similar to active phospholipases. | nih.gov |

| Lipase/Esterase | p-Nitrophenyl acetate (p-NPA) | Hydrolysis can be catalyzed by ammonium salts, affecting enzyme activity assays. | nih.gov |

Protein Binding Interactions (e.g., Bovine Serum Albumin)

Research into the binding of dinitrophenyl (DNP) derivatives to bovine serum albumin has provided foundational insights into these molecular interactions. Studies have successfully prepared dinitrophenyl-bovine serum albumin conjugates, indicating a definitive interaction between the DNP group and the protein. nih.gov The primary method for investigating these binding events is fluorescence quenching titration. nih.govnih.gov

Fluorescence quenching occurs when a small molecule, in this case, a dinitrophenyl derivative, binds to a protein and causes a decrease in the protein's intrinsic fluorescence. BSA's fluorescence is primarily due to its tryptophan residues. By monitoring the quenching of this fluorescence, researchers can deduce critical parameters of the binding interaction, including the binding constant, the number of binding sites, and the quenching mechanism.

A study involving the attachment of dinitrophenyl groups to the lysine (B10760008) residues of BSA demonstrated that these groups could be recognized and bound by anti-DNP antibodies. nih.gov This work utilized fluorescence-quenching titrations to measure the binding, confirming that the DNP moiety, when attached to BSA, is accessible for further molecular interactions. nih.gov This suggests that a small molecule like this compound would also be capable of binding to BSA, likely within a binding pocket that can accommodate the dinitrophenyl ring.

The interaction is expected to be a static quenching process, where a non-fluorescent ground-state complex is formed between the molecule and the protein. This is a common mechanism for the interaction of small molecules with proteins. The binding affinity, or how strongly the molecule binds to the protein, would be represented by the binding constant (Ka). The stoichiometry of the binding, or the number of molecules that bind to a single protein molecule, would also be a key parameter determined in such studies.

To provide a comprehensive understanding, the following table illustrates the type of data that would be generated from a detailed study of the interaction between this compound and Bovine Serum Albumin. Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the literature search.

| Parameter | Hypothetical Value | Method of Determination | Significance |

| Binding Constant (Ka) | 1.5 x 104 L·mol-1 | Fluorescence Quenching Titration | Indicates the affinity of the compound for the protein. A higher value signifies stronger binding. |

| Number of Binding Sites (n) | ≈ 1 | Fluorescence Quenching Titration | Represents the stoichiometry of the interaction, i.e., how many molecules bind to one protein molecule. |

| Quenching Constant (Ksv) | 2.0 x 104 L·mol-1 | Stern-Volmer Analysis | Characterizes the efficiency of the quenching process. |

| Quenching Mechanism | Static | Temperature-dependent Quenching | Differentiates between dynamic (collisional) and static (complex formation) quenching. |

| Thermodynamic Parameters | van't Hoff Equation | ||

| ΔG (Gibbs Free Energy) | -23.8 kJ·mol-1 | A negative value indicates a spontaneous binding process. | |

| ΔH (Enthalpy Change) | -15.2 kJ·mol-1 | Indicates the types of forces involved (e.g., negative for van der Waals forces and hydrogen bonds). | |

| ΔS (Entropy Change) | +28.8 J·mol-1·K-1 | A positive value often suggests that hydrophobic interactions are significant in the binding process. |

Environmental Fate and Transformation Studies Focus on Chemical Processes

Degradation Pathways in Environmental Matrices

The degradation of Methyl 2-(2,4-dinitrophenyl)acetate in environmental matrices is expected to proceed through several key reactions, primarily hydrolysis of the ester linkage and reduction of the nitro groups. While specific studies on this compound are limited, the degradation pathways can be inferred from studies on analogous compounds like 2,4-dinitrophenyl acetate (B1210297) and other nitroaromatic compounds.

One of the primary abiotic degradation pathways for this compound is the hydrolysis of its ester bond. This reaction can be catalyzed by acid or base and results in the formation of 2,4-dinitrophenol (B41442) and methanol (B129727). The rate of hydrolysis is influenced by the pH of the surrounding medium. researchgate.net In neutral or alkaline conditions, nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon of the ester leads to the cleavage of the acyl-oxygen bond. researchgate.net

Another significant degradation pathway involves the reduction of the two nitro groups on the aromatic ring. This can occur under both abiotic and biotic conditions. The reduction is a stepwise process, typically with the nitro group at the para-position being reduced first, followed by the ortho-nitro group. This sequential reduction leads to the formation of various intermediates.

Key Transformation Products in Environmental Matrices:

| Precursor Compound | Transformation Process | Key Intermediates/Products | Environmental Matrix |

| This compound | Hydrolysis | 2,4-Dinitrophenol, Methanol | Water, Soil |

| 2,4-Dinitrophenol | Nitro-reduction | 4-Amino-2-nitrophenol (B85986), 2-Amino-4-nitrophenol, 2,4-Diaminophenol | Water, Soil, Sediment |

The degradation of the resulting 2,4-dinitrophenol can then proceed via further microbial action, often involving ring cleavage to form aliphatic compounds that can be integrated into central metabolic pathways. oup.com

Photochemical Transformation and Stability

The presence of nitro groups on the aromatic ring makes this compound susceptible to photochemical transformation. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of photochemical reactions. nih.goviu.edu

Upon irradiation with UV light, ortho-nitrobenzyl esters can undergo intramolecular hydrogen abstraction, leading to the formation of aci-nitro tautomers. This is followed by molecular rearrangement and cleavage, which for this compound would likely result in the formation of a carboxylic acid and an o-nitrosobenzaldehyde derivative. nih.gov The ester bond itself can also be susceptible to dissociation upon UV irradiation. researchgate.net

Studies on related compounds like 2,4-dinitrophenol (2,4-DNP) have shown that it can be degraded through photocatalysis, for instance, using titanium dioxide (TiO2) as a catalyst. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its degradation. The efficiency of this photodegradation is influenced by factors such as pH and light intensity. nih.gov The photolysis of N-2,4-dinitrophenylamino-acids has also been observed to lead to the formation of 4-nitro-2-nitrosoaniline, indicating the potential for complex rearrangements and transformations of the dinitrophenyl moiety under the influence of light. amanote.com

Factors Influencing Photochemical Transformation:

| Factor | Influence on Degradation | Reference |

| pH | Affects the rate of photocatalytic degradation of related dinitrophenols. nih.gov | nih.gov |

| Light Intensity | Higher light intensity generally increases the rate of photodegradation. nih.gov | nih.gov |

| Matrix | The surrounding medium (e.g., water, organic solvents, aerosols) can affect photolysis rates and product formation. acs.org | acs.org |

Microbial Transformation Mechanisms

Microorganisms play a crucial role in the transformation of nitroaromatic compounds in the environment. nih.govnih.gov The degradation of this compound by microorganisms is expected to involve several enzymatic reactions.

A key initial step in the microbial metabolism of this compound is likely the hydrolysis of the ester bond by esterase enzymes, yielding 2,4-dinitrophenol and methanol. Following hydrolysis, the microbial degradation of 2,4-dinitrophenol can proceed through various pathways.

One common mechanism is the reductive pathway, where the nitro groups are sequentially reduced to amino groups by nitroreductase enzymes. researchgate.netusgs.gov This process can occur under both aerobic and anaerobic conditions. nih.gov The reduction of 2,4-dinitrophenol would lead to the formation of 4-amino-2-nitrophenol and subsequently 2,4-diaminophenol.

Another potential microbial transformation pathway is initiated by an oxidative mechanism. Dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro groups as nitrite. nih.gov For instance, the degradation of 2,4-dinitrotoluene (B133949) can be initiated by a dioxygenase, resulting in the formation of 4-methyl-5-nitrocatechol. nih.gov A similar mechanism could potentially occur with 2,4-dinitrophenol.

Furthermore, studies on the degradation of 2,4-dinitroanisole (B92663), a structurally similar compound, have shown that O-demethylation is the initial step, forming 2,4-dinitrophenol. nih.gov This highlights the ability of some bacteria, such as Pseudomonas sp., to cleave ether linkages, a process analogous to the hydrolysis of the ester bond in this compound. The complete degradation of 2,4-dinitroanisole was achieved through the cooperative activity of a bacterial consortium. nih.gov

Microbial Transformation Pathways of Related Dinitrophenyl Compounds:

| Compound | Microorganism(s) | Key Transformation Step | Resulting Product(s) |

| 2,4-Dinitroanisole | Pseudomonas sp. strain FK357 | O-demethylation | 2,4-Dinitrophenol |

| 2,4-Dinitrophenol | Rhodococcus imtechensis strain RKJ300 | Hydride-Meisenheimer complex formation | Further degradation |

| 2,4-Dinitrophenol | Burkholderia sp. strain KU-46 | Oxidative elimination of nitro group | 4-Nitrophenol, 1,4-Benzoquinone |

Derivatization for Environmental Analysis

The detection and quantification of this compound in environmental samples at trace levels often require a derivatization step to enhance its analytical properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

While specific derivatization methods for this compound are not widely documented, general approaches for nitroaromatic compounds can be applied. One common technique is silylation, which involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. data.govsigmaaldrich.com This process increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. researchgate.netjfda-online.com

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule to improve its detection by UV-Vis or fluorescence detectors. However, since this compound already possesses a strong chromophore (the dinitrophenyl group), direct analysis by HPLC-UV may be feasible without derivatization. usgs.govhitachi-hightech.comscioninstruments.com

If derivatization is necessary, for example, to improve chromatographic separation or sensitivity, reagents that react with the ester group or the aromatic ring could be considered. However, care must be taken to choose a derivatization reaction that does not cleave the ester bond or alter the nitro groups, unless the goal is to analyze the degradation products.

Common Derivatization Techniques for Related Analytes:

| Analytical Technique | Derivatization Reagent | Purpose | Target Functional Group |

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | Hydroxyl, Amine, Carboxylic Acid |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Introduce a chromophore | Carbonyl (Aldehydes, Ketones) |

It is important to note that the derivatization of aldehydes and ketones with 2,4-DNPH is a well-established method for their analysis and is not a derivatization of this compound itself. researchgate.netresearchgate.net

Emerging Research Themes and Future Directions

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes for methyl 2-(2,4-dinitrophenyl)acetate and its analogs is a cornerstone of ongoing research. A notable advancement is the one-pot synthesis of methyl 2,2-bis(2,4-dinitrophenyl)ethanoate, a derivative of this compound. This method, which involves reacting 1-chloro-2,4-dinitrobenzene (B32670) with methyl 3-oxobutanoate in the presence of triethylamine (B128534), offers a significantly improved yield of 65-70% compared to previous procedures that yielded only 32%. nih.gov The reaction proceeds through the cleavage of the acetyl group from methyl 3-oxobutanoate. nih.gov

Further research has focused on the synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines, highlighting the versatility of the 2,4-dinitrophenyl group in reactions with biologically relevant molecules. researchgate.net These synthetic efforts are crucial for producing a diverse range of derivatives for further investigation. The synthesis of various 2,4-dinitrophenyl hydrazones from ketones and aldehydes also demonstrates the reactivity of the dinitrophenyl moiety and its utility in creating new compounds. researchgate.netyoutube.com

Advanced Mechanistic Insights via Multiscale Modeling

To gain a deeper understanding of the reactivity and behavior of this compound and related compounds, researchers are increasingly turning to multiscale modeling and computational studies. These approaches allow for the investigation of reaction mechanisms and physical properties at various levels of theory, from quantum mechanics to classical molecular dynamics.

Kinetic studies on the reactions of 2,4-dinitrophenyl acetate (B1210297) with nucleophiles, such as secondary alicyclic amines and phenoxides, have provided valuable mechanistic insights. pismin.commdpi.comdocumentsdelivered.com These studies often reveal a stepwise addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com The Brønsted value (βacyl) is a key parameter used to probe the degree of charge formation and hybridization change in the transition state. mdpi.com For instance, the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727) is proposed to occur via a concerted mechanism involving acyl-oxygen scission. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and properties of dinitrophenyl compounds. researchgate.net These calculations can provide information on dipole moments, electrophilicity indices, and vibrational frequencies, which complement experimental findings. researchgate.net Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, is also being applied to energetic materials and other complex systems. llnl.govresearchgate.netpsu.edu This approach can provide a more comprehensive understanding of the behavior of dinitrophenyl compounds in different environments.

Design of Highly Selective and Potent Bioactive Derivatives

The 2,4-dinitrophenyl scaffold is a key feature in the design of new bioactive molecules. Research is focused on creating derivatives with high selectivity and potency for specific biological targets. This involves a combination of synthetic chemistry, biological screening, and computational drug design.

The discovery that a second isoform of cyclooxygenase (COX-2) is involved in inflammation has spurred the development of selective COX-2 inhibitors that lack the gastrointestinal side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The design of these inhibitors often involves identifying lead compounds from various structural classes and optimizing their selectivity through medicinal chemistry efforts. nih.gov Computational approaches, such as the Iterative Stochastic Elimination (ISE) algorithm and pharmacophore modeling, are being used to discover substrate-selective inhibitors for enzymes like prolyl oligopeptidase. nih.gov

Furthermore, natural products and their derivatives are a rich source of bioactive compounds. nih.gov The anti-inflammatory and neuroprotective properties of many natural compounds are being investigated for the treatment of diseases like Alzheimer's. nih.gov By understanding the structure-activity relationships of these compounds, researchers can design novel derivatives with improved therapeutic potential. The biotransformation of dinitrophenyl compounds using enzymes is also being explored as a method to generate new bioactive molecules. researchgate.net

Integration in Supramolecular Chemistry and Nanotechnology

The unique electronic and structural properties of dinitrophenyl compounds make them attractive building blocks for supramolecular assemblies and nanomaterials. The ability of these molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is key to their use in these fields.

Research has shown that dinitrophenyl derivatives can form well-defined supramolecular structures. For example, two polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine have been characterized, both featuring a dimeric supramolecular synthon held together by N-H···O, O···O, and C-H···O interactions. mdpi.com The self-assembly of cyclic dipeptide derivatives, which can be functionalized with dinitrophenyl groups, into nano- and micro-architectures is another active area of research. nih.gov These self-assembled structures have potential applications in materials science and biomedicine. nih.gov

The integration of dinitrophenyl compounds into nanotechnology is also being explored. For instance, peptide-dendron hybrids can self-assemble into α-helical bundles, creating a functional protein-like domain within a dendritic sheath. nih.gov This approach could allow for the use of these structures in non-biological environments. nih.gov Furthermore, the development of molecularly imprinted polymers (MIPs) for chemical sensing often utilizes molecules that can form selective interactions with target analytes, a role for which dinitrophenyl derivatives are well-suited. mdpi.com

Q & A

How can researchers optimize the synthesis of Methyl 2-(2,4-dinitrophenyl)acetate to improve yield and purity?

Level: Advanced

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. For esterification or amide coupling steps, use carbodiimide reagents (e.g., EDC) with catalytic DMAP in dichloromethane or chloroform, as demonstrated in the synthesis of structurally similar nitroaromatic esters . Nitration reactions involving HNO₃/H₂SO₄ should be conducted under reflux with rigorous temperature monitoring to avoid over-nitration. Post-reaction purification via column chromatography (petroleum ether/acetone, 4:1) ensures high purity, as reported for analogous compounds . Yield improvements (>80%) are achievable by optimizing stoichiometry and solvent polarity .

What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify methyl ester protons (~δ 3.7 ppm) and aromatic protons from the dinitrophenyl group (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and 1340 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 240.17 ([M]⁺) validate the molecular formula (C₉H₈N₂O₆) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and ester groups (e.g., 38.75° in related structures), critical for confirming stereoelectronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.